Creatine riboside

Vue d'ensemble

Description

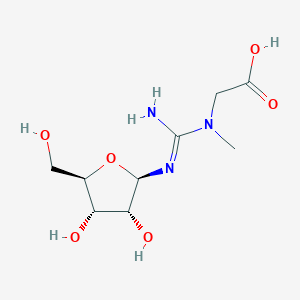

Creatine riboside is a metabolite identified in various biological contexts, particularly in cancer research. It is a compound formed by the combination of creatine and ribose. This compound has been associated with metabolic processes in cancer cells and has potential implications as a biomarker for certain types of cancer .

Méthodes De Préparation

Creatine riboside can be synthesized through a relatively straightforward chemical reaction. The compound can be formed by mixing creatine with ribose in the presence of ammonium bicarbonate and heating the mixture at 80°C for 10 minutes This method yields this compound in modestly high quantities

Analyse Des Réactions Chimiques

Creatine riboside undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of this compound oxide, while reduction can yield this compound alcohol .

Applications De Recherche Scientifique

Biomarker for Cancer Diagnosis and Prognosis

Creatine riboside has been recognized as a promising urinary metabolite for assessing cancer risk and prognosis. Research indicates that:

- Lung Cancer : High levels of this compound have been associated with non-small cell lung cancer (NSCLC). A study found that elevated urinary this compound levels correlated with poor survival rates in patients, particularly in early-stage disease .

- Cervical Cancer : A pilot study indicated that plasma this compound levels were significantly higher in cervical cancer patients compared to controls, suggesting its utility as a biomarker for this type of cancer .

Metabolic Pathways and Mechanisms

The metabolism of this compound is intricately linked to cancer cell metabolism. Key findings include:

- Source of Production : this compound is derived from creatinine through ribosylation processes that occur within cancer cells. This conversion is influenced by metabolic pathways such as the pentose phosphate pathway (PPP), which supplies the necessary ribose moiety for its formation .

- Metabolic Vulnerabilities : Cancer cells exhibiting high levels of this compound were found to be auxotrophic for arginine, indicating a potential therapeutic target. This metabolic dependency suggests that targeting arginine metabolism could enhance treatment efficacy in patients with high this compound levels .

Case Study 1: Lung Cancer

A comprehensive analysis integrating multiomics data demonstrated that high urinary this compound levels were indicative of poor prognosis in lung cancer patients. The study utilized global metabolomics and gene expression profiling to establish a connection between elevated this compound levels and aggressive tumor characteristics .

Case Study 2: Cervical Cancer

In a pilot study involving patients with cervical cancer, pre-treatment plasma levels of this compound were assessed. The results showed that high plasma levels could distinguish between cancer patients and healthy controls with an accuracy of 90.9%, highlighting its potential as an effective biomarker for early detection .

Data Table: Summary of Research Findings

| Study Focus | Key Findings | Implications |

|---|---|---|

| Lung Cancer | Elevated urinary this compound linked to poor survival | Potential prognostic biomarker |

| Cervical Cancer | High plasma levels distinguished cancer patients | Early detection marker |

| Metabolic Pathways | Derived from creatinine via PPP; auxotrophy for arginine | Target for therapeutic strategies |

Mécanisme D'action

The mechanism of action of creatine riboside involves its role in cellular metabolism. In cancer cells, this compound is associated with dysregulation of the mitochondrial urea cycle and nucleotide imbalance . This metabolic phenotype supports rapid cancer cell proliferation and aggressive tumor growth. This compound also reveals a metabolic vulnerability in cancer cells, as these cells are auxotrophic for arginine, meaning they require an external source of arginine for growth . This vulnerability can be exploited therapeutically to develop targeted treatments for cancer.

Comparaison Avec Des Composés Similaires

Creatine riboside is unique compared to other similar compounds due to its specific formation from creatine and ribose. Similar compounds include nicotinamide riboside and nicotinamide mononucleotide, both of which are involved in NAD+ metabolism and have been studied for their potential anti-aging and therapeutic effects . While these compounds share some structural similarities, this compound’s role in cancer metabolism and its potential as a biomarker set it apart from these other compounds.

Activité Biologique

Creatine riboside (CR) is a novel metabolite that has garnered attention for its potential biological activities, particularly in the context of cancer. This compound, a derivative of creatine, has been identified as a significant biomarker associated with various malignancies, including lung and cervical cancers. Recent studies have explored its role in cancer diagnostics and prognosis, revealing insights into its metabolic pathways and implications for therapeutic strategies.

Metabolic Pathways

This compound is synthesized from creatinine, which itself is derived from creatine metabolism. The conversion process involves ribosylation, where ribose is added to creatinine. This reaction is believed to be rate-limited by the availability of ribose products generated through the pentose phosphate pathway (PPP) .

The metabolic profiling of cancer cells has shown that elevated levels of CR are associated with specific metabolic vulnerabilities, particularly in arginine auxotrophic tumors. Such tumors exhibit a dysregulated mitochondrial urea cycle and nucleotide imbalances, which contribute to aggressive tumor growth and poor prognosis .

Biomarker Potential

Recent studies have highlighted the potential of CR as a non-invasive biomarker for early cancer diagnosis and prognosis. For instance, in a pilot study involving cervical cancer patients, CR levels were significantly higher compared to controls, indicating its utility as a diagnostic marker . Furthermore, CR was identified as the strongest classifier for lung cancer status among various metabolites analyzed in urine samples from patients .

Summary of Key Findings

Case Studies

- Cervical Cancer Pilot Study : This study evaluated plasma CR levels in patients before and after radiotherapy. Results indicated that high pre-treatment levels correlated with tumor presence and decreased post-treatment, aligning with tumor shrinkage .

- Lung Cancer Profiling : A comprehensive analysis involving 1,005 individuals revealed that elevated urinary CR levels were significantly associated with lung cancer status and prognosis. The study emphasized the reproducibility of these findings across different cohorts .

Implications for Treatment

The identification of CR as a biomarker opens avenues for targeted therapies that exploit the metabolic vulnerabilities associated with high CR levels. For example, therapies aimed at disrupting the arginine metabolism pathway may be particularly effective against tumors exhibiting arginine auxotrophy .

Propriétés

IUPAC Name |

2-[[(E)-N'-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamimidoyl]-methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O6/c1-12(2-5(14)15)9(10)11-8-7(17)6(16)4(3-13)18-8/h4,6-8,13,16-17H,2-3H2,1H3,(H2,10,11)(H,14,15)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJFEKXALPJEGN-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=NC1C(C(C(O1)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC(=O)O)/C(=N/[C@H]1[C@@H]([C@@H]([C@H](O1)CO)O)O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801312105 | |

| Record name | β-D-Ribofuranosylcreatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1616693-92-5 | |

| Record name | β-D-Ribofuranosylcreatine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1616693-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Ribofuranosylcreatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Creatine riboside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.